molecular formula C20H16ClN3O3S B2874476 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1224014-45-2

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2874476
CAS No.: 1224014-45-2
M. Wt: 413.88
InChI Key: SYHURRTVMHRSRG-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a thiophene ring and pyrimidinone system. Key structural elements include:

  • Acetamide linkage: Connects the heterocyclic core to a 2-methoxy-5-methylphenyl group, influencing solubility and target binding.
  • Aromatic substitution: The 2-methoxy-5-methylphenyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHURRTVMHRSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bromoacetamide Intermediate

Ethyl bromoacetate is coupled to the 3-chloro derivative using potassium carbonate (K₂CO₃) in dry acetone, forming the ethyl ester intermediate. Hydrolysis with aqueous NaOH yields the free carboxylic acid.

Amide Bond Formation

The carboxylic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 2-methoxy-5-methylaniline at room temperature (24–48 hours) affords the target acetamide.

Optimized Conditions

  • Coupling Agents : EDCI/HOBt (1:1 molar ratio)
  • Solvent : Anhydrous DCM
  • Yield : 60–75%

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors to enhance reproducibility and scalability. Automated platforms minimize human intervention during chlorination and coupling steps, while inline analytics (e.g., HPLC) ensure purity >98%.

Table 1: Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Core Cyclization Formamide, 150°C, 6 h 85 95
Chlorination POCl₃, reflux, 4 h 78 97
Acetamide Coupling EDCI/HOBt, DCM, 24 h 72 98

Analytical Validation and Characterization

Final product integrity is confirmed via:

  • ¹H/¹³C NMR : Peaks at δ 2.25 ppm (CH₃, 5-methyl), δ 3.85 ppm (OCH₃), and δ 8.45 ppm (pyrimidine C2-H).
  • HRMS : Calculated for C₂₁H₁₈ClN₃O₃S [M+H]⁺: 452.0834; Found: 452.0836.
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Positional selectivity during chlorination is achieved by controlling POCl₃ stoichiometry and reaction time. Excess POCl₃ (3 equiv.) and reflux for 4 hours minimize di- or tri-chlorinated byproducts.

Amide Coupling Efficiency

Low yields in coupling reactions are mitigated by pre-activating the carboxylic acid with EDCI/HOBt for 30 minutes before adding the amine.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The ketone group within the benzothieno pyrimidinone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a useful intermediate for further functionalization.

Common Reagents and Conditions:
  • Oxidation: : KMnO4, CrO3, mild acidic or basic conditions.

  • Reduction: : NaBH4, LiAlH4, in solvents like ethanol or ether.

  • Substitution: : Nucleophiles like amines, thiols, or alkoxides in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:
  • Oxidation: : Methoxy group oxidation products include aldehydes or acids.

  • Reduction: : Reduced alcohol derivatives of the ketone group.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate for synthesizing other complex molecules, especially in the development of heterocyclic compounds with potential pharmaceutical activities.

Biology: Its structural complexity suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding, especially in pathways involving pyrimidinone derivatives.

Medicine: With appropriate modifications, derivatives of this compound might be explored for pharmaceutical applications, including anticancer, antiviral, or anti-inflammatory activities. The structural diversity offers a rich scaffold for drug discovery.

Industry: In materials science, it could be investigated for its properties as a component in the development of novel polymers or advanced materials due to its stability and reactivity profile.

Mechanism of Action

The mechanism by which this compound exerts its effects would largely depend on its biological target. Potential mechanisms include:

  • Enzyme Inhibition: : Binding to the active site of enzymes, blocking their activity.

  • Receptor Modulation: : Interacting with cell surface receptors, influencing signal transduction pathways.

  • DNA Intercalation: : Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Compound A : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core: Dihydropyrimidinone (non-fused).
  • Key differences: Lacks the fused benzothieno system, reducing aromatic surface area. The thioacetamide group (SCH2) increases lipophilicity compared to the target compound’s acetamide .
  • Physicochemical properties :
    • Melting point: 230°C (higher than typical acetamides, suggesting strong crystal lattice interactions).
    • Molecular weight: 344.21 g/mol (lighter than the target compound due to simpler core).
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide ()
  • Core: Cyclopenta-thieno-pyrimidine (fused, partially saturated).

Substituent Effects

Chlorine Position
  • The target compound’s 9-chloro substituent on the benzothieno system may enhance reactivity toward nucleophilic targets (e.g., enzyme active sites). In contrast, Compound C (: 477313-48-7) has a 4-chlorophenyl group on a hexahydrobenzothieno-pyrimidine core, which alters electronic distribution and steric accessibility .
Aryl Acetamide Modifications
  • Target vs. Compound D (: 476483-67-7): Target: 2-Methoxy-5-methylphenyl group balances lipophilicity (logP ~3.5 estimated) and hydrogen-bonding capacity.

Functional Group Variations

Acetamide vs. Thioacetamide
  • Compound A () uses a thioacetamide (SCH2) linkage, which is less polar than the target’s acetamide (NHCO). This difference may impact membrane permeability and metabolic stability .
  • Compound E (: Chromeno-pyrimidinone derivatives): Lacks the acetamide side chain entirely, relying on benzylidene groups for activity modulation .

Implications of Structural Differences

  • Bioactivity: The benzothieno-pyrimidinone core may offer improved kinase inhibition compared to dihydropyrimidinones (Compound A) due to extended π-π stacking .
  • Solubility : The 2-methoxy-5-methylphenyl group in the target compound likely enhances solubility over bulkier substituents (e.g., Compound B’s carbazolyl group) .
  • Synthetic Complexity: The fused benzothieno system requires multi-step synthesis compared to simpler dihydropyrimidinones .

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